molecular formula C24H25N3O7 B2953472 Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-01-2

Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2953472
CAS RN: 899943-01-2
M. Wt: 467.478
InChI Key: YQSHSMCIFQCUKB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an ester group (carboxylate). The presence of the dimethoxyphenyl and p-tolyl groups suggest that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the ester group could undergo hydrolysis or transesterification reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Reactivity

  • Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate and related compounds have been studied for their synthesis and chemical reactivity. For example, research on the synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives utilized similar ethyl amino carboxylate compounds as starting materials. These studies contribute to the understanding of heterocyclic compounds and their potential applications in various fields, including medicinal chemistry (Voievudskyi et al., 2016).

Heterocyclic Compound Formation

  • The compound and its analogs are involved in the formation of heterocyclic compounds, which are crucial in pharmaceutical research. For instance, ethyl amino carboxylates have been used in the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones and related isomeric systems. These syntheses provide insights into the formation and properties of heterocyclic systems, which are significant in drug design and development (Maqestiau & Eynde, 1987).

Novel Synthesis Methods

  • Research has also been conducted on novel synthesis methods involving ethyl amino carboxylates. For example, the synthesis of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates via a four-component reaction demonstrates innovative approaches to synthesizing complex organic compounds. Such research enhances the methodologies available for creating new molecules with potential applications in various scientific domains (Gein et al., 2014).

Molecular Structure and Spectral Analysis

  • Ethyl amino carboxylate derivatives have been studied for their molecular structures and spectral properties. For example, research on ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided insights into its formation, properties, and quantum chemical calculations. These studies are essential for understanding the physicochemical properties of such compounds, which can influence their potential applications in fields like material science and drug discovery (Singh et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many indole derivatives have been reported to have antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or materials science. Additionally, research could be done to optimize its synthesis and to better understand its reactivity .

properties

IUPAC Name

ethyl 4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O7/c1-5-33-24(30)23-20(13-22(29)27(26-23)16-8-6-15(2)7-9-16)34-14-21(28)25-18-12-17(31-3)10-11-19(18)32-4/h6-13H,5,14H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSHSMCIFQCUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

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